3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
3-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 3-methoxybenzamide moiety at position 4. This compound shares structural similarities with histone deacetylase (HDAC) inhibitors, such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (compound 11 in ), which exhibits potent antitumor activity .
Properties
IUPAC Name |
3-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-9-11-22(12-10-20)32(28,29)26-14-4-6-17-15-19(8-13-23(17)26)25-24(27)18-5-3-7-21(16-18)31-2/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHLDUMKFCSGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzamide and Sulfonyl Groups
5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Key Difference : Substitution of the 3-methoxy group with a 5-chloro-2-methoxy motif on the benzamide ring.
3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (BF20665)
- Key Difference : Replacement of the 4-methoxybenzenesulfonyl group with a simpler propane-1-sulfonyl substituent.
- Impact: The absence of the methoxy aromatic ring reduces molecular weight (388.48 g/mol vs.
(E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide
Key Research Findings
- Potency Gap : The target compound’s benzamide group is less effective at chelating zinc ions in HDACs compared to hydroxamic acid derivatives like compound 11, which show 10–100× higher potency .
- Solubility and Bioavailability : The 4-methoxybenzenesulfonyl group in the target compound may improve solubility over aliphatic sulfonyl analogs (e.g., BF20665) but could still lag behind acrylamide-hydroxamic acid derivatives in membrane permeability .
- Structural-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
